4-(Naphthalen-1-yl)phenylboronic acid
Overview
Description
4-(Naphthalen-1-yl)phenylboronic acid is an organic compound with the molecular formula C16H13BO2. It is a boronic acid derivative where a naphthalene ring is attached to a phenyl ring, which in turn is bonded to a boronic acid group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
4-(Naphthalen-1-yl)phenylboronic acid is a boronic acid derivative that is used as an organic synthesis intermediate
Mode of Action
Boronic acids are known to interact with various biological targets through the formation of reversible covalent bonds with hydroxyl groups .
Biochemical Pathways
Boronic acids are known to be involved in various organic reactions, including coupling reactions and condensation reactions .
Pharmacokinetics
It is soluble in tetrahydrofuran , which suggests that it may have good bioavailability.
Result of Action
As an organic synthesis intermediate, it is likely to be involved in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The presence of moisture can lead to the formation of boronic acid anhydrides, which may affect its reactivity .
Biochemical Analysis
Biochemical Properties
4-(Naphthalen-1-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of molecular recognition and sensing. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can bind to glycoproteins and glycolipids, making it useful in the detection and quantification of these biomolecules . Additionally, this compound has been used in the development of fluorescent probes for bioimaging applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cell surface receptors and enzymes, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression patterns and metabolic fluxes, ultimately affecting cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules containing diol groups, such as sugars and glycoproteins . This interaction can inhibit or activate enzymes, depending on the specific context and target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under inert gas conditions (e.g., nitrogen or argon) at low temperatures (2-8°C) . Its long-term effects on cellular function can vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can affect metabolic fluxes and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can inhibit or activate enzymes involved in carbohydrate metabolism, leading to changes in glucose and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . Its activity and function can be modulated by its subcellular localization, influencing its interactions with biomolecules and cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Naphthalen-1-yl)phenylboronic acid can be synthesized from 1-(4-bromophenyl)naphthalene through a reaction with trimethyl borate in the presence of a base . The reaction typically involves the following steps:
Bromination: 1-(4-bromophenyl)naphthalene is prepared by brominating 1-phenyl naphthalene.
Boronic Acid Formation: The brominated compound is then reacted with trimethyl borate in the presence of a base such as potassium carbonate to form the boronic acid derivative.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Naphthalen-1-yl)phenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Corresponding alcohols or hydrocarbons.
Scientific Research Applications
4-(Naphthalen-1-yl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the naphthalene ring, making it less sterically hindered and potentially less selective in reactions.
Naphthylboronic Acid: Contains only the naphthalene ring without the phenyl group, which may affect its reactivity and binding properties.
Uniqueness: 4-(Naphthalen-1-yl)phenylboronic acid is unique due to the presence of both a naphthalene and a phenyl ring, which can influence its electronic properties and steric effects, making it particularly useful in selective organic transformations .
Properties
IUPAC Name |
(4-naphthalen-1-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVXFQXTOIMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657203 | |
Record name | [4-(Naphthalen-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870774-25-7 | |
Record name | [4-(Naphthalen-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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